Sodium cyanomethanesulfonate
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Overview
Description
Sodium cyanomethanesulfonate is an organosulfur compound with the molecular formula C₂H₂NNaO₃S. It is a sodium salt of cyanomethanesulfonic acid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium cyanomethanesulfonate can be synthesized through the reaction of chloroacetonitrile with sodium sulfite heptahydrate in water. The reaction is carried out at room temperature with vigorous stirring until a clear homogeneous solution is obtained .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium cyanomethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfones, and other organosulfur compounds .
Scientific Research Applications
Sodium cyanomethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of sodium cyanomethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Sodium methanesulfonate: Similar in structure but lacks the cyanide group.
Sodium ethanesulfonate: Contains an ethyl group instead of a cyanomethyl group.
Sodium benzenesulfonate: Contains a benzene ring instead of a cyanomethyl group
Uniqueness
Sodium cyanomethanesulfonate is unique due to the presence of the cyanide group, which imparts distinct reactivity and properties compared to other sulfonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
sodium;cyanomethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3S.Na/c3-1-2-7(4,5)6;/h2H2,(H,4,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARKYDBURIPPT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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